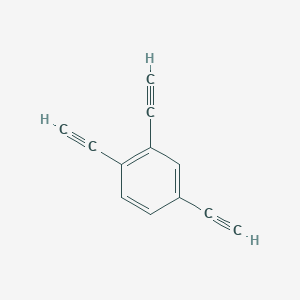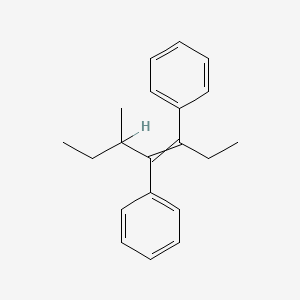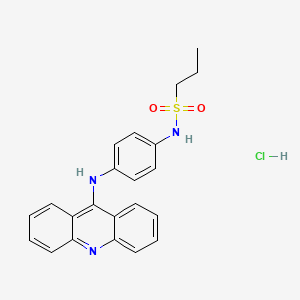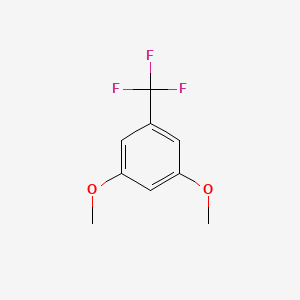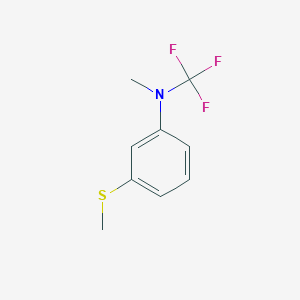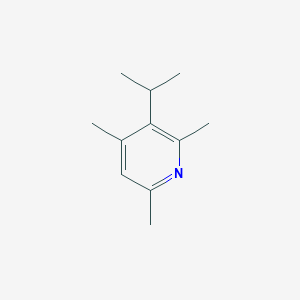
2,4,6-Trimethyl-3-propan-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-3-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of three methyl groups and a propan-2-yl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-propan-2-ylpyridine typically involves the alkylation of 2,4,6-trimethylpyridine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: 2,4,6-Trimethyl-3-propan-2-ylpyridine can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and alkylating agents are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various alkylated and halogenated pyridine derivatives
科学研究应用
2,4,6-Trimethyl-3-propan-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
作用机制
The mechanism of action of 2,4,6-Trimethyl-3-propan-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,4,6-Trimethylpyridine
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
- 2,4,6-Trimethyl-3-ethylpyridine
Uniqueness
2,4,6-Trimethyl-3-propan-2-ylpyridine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties
属性
CAS 编号 |
89406-85-9 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-8(3)6-9(4)12-10(11)5/h6-7H,1-5H3 |
InChI 键 |
UCDWSQMCKGTORZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
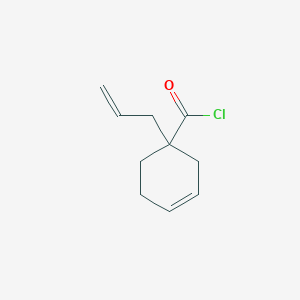

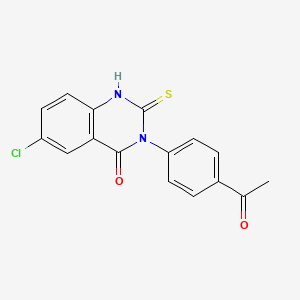
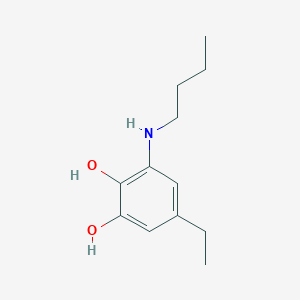
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
